molecular formula C18H15FN2O3 B11383165 2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

Cat. No.: B11383165
M. Wt: 326.3 g/mol
InChI Key: YGUWLHRSSZPCNE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that features a fluorophenoxy group, a phenyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenoxy group: This step might involve nucleophilic aromatic substitution reactions.

    Amidation: The final step could involve the formation of the amide bond through reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or oxazole rings.

    Reduction: Reduction reactions could target the amide group or other functional groups.

    Substitution: Various substitution reactions could occur, especially involving the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
  • 2-(4-bromophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
  • 2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide might confer unique properties such as increased metabolic stability, altered electronic effects, and specific interactions with biological targets compared to its analogs.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C18H15FN2O3/c1-12(23-15-9-7-14(19)8-10-15)18(22)20-17-11-16(21-24-17)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,22)

InChI Key

YGUWLHRSSZPCNE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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